Physicochemical Properties and Analytical Characterization of ent-3-Methoxymorphinan Hydrochloride
Physicochemical Properties and Analytical Characterization of ent-3-Methoxymorphinan Hydrochloride
A Comprehensive Technical Guide for Pharmacokinetic Profiling and Drug Metabolism Studies
Introduction & Pharmacological Context
ent-3-Methoxymorphinan hydrochloride (CAS: 1087-69-0) is a highly specialized synthetic derivative of the morphinan alkaloid class[1]. While formally recognized in global pharmacopeias as Dextromethorphan Impurity A, its primary significance in modern drug development lies in its role as a major N-demethylated metabolite of the widely utilized antitussive agent, dextromethorphan (DXM)[1][2]. For researchers and pharmacokineticists, this compound serves as a critical biomarker for evaluating specific cytochrome P450 enzyme activities in vivo[3][4].
Structural and Stereochemical Architecture
The prefix ent- (enantiomer) denotes that this compound belongs to the dextrorotatory (+)-morphinan series, possessing a strictly defined (9S, 13S, 14S) absolute configuration[1].
This stereochemistry is paramount to its pharmacological profile. Unlike naturally occurring levorotatory opiates (such as morphine), which typically exhibit a (9R, 13S, 14R) configuration and bind with high affinity to mu-opioid receptors, the ent-morphinan scaffold lacks significant mu-opioid activity[5]. Instead, compounds in this stereochemical lineage act as uncompetitive antagonists at N-methyl-D-aspartate (NMDA) receptors and behave as agonists at sigma-1 receptors[5]. This unique receptor binding profile makes ent-3-methoxymorphinan a subject of ongoing interest in neuroprotective and anticonvulsant research[5].
Physicochemical Profiling
Understanding the fundamental physicochemical properties of ent-3-methoxymorphinan hydrochloride is essential for developing robust extraction and quantification methodologies.
| Property | Value |
| Chemical Name | (9S,13S,14S)-3-Methoxymorphinan hydrochloride[1] |
| Common Synonyms | N-Desmethyldextromethorphan HCl, Dextromethorphan Impurity A[1] |
| CAS Registry Number | 1087-69-0[1] |
| Molecular Formula | C₁₇H₂₃NO · HCl (or C₁₇H₂₄ClNO)[1] |
| Molecular Weight | 293.83 g/mol (Salt); 257.37 g/mol (Free Base)[2] |
| Melting Point | 247–249 °C[6] |
| Physical State | White to off-white crystalline powder[1] |
| Solubility | Soluble in water (~10 mg/mL), methanol, and acetonitrile[1] |
The CYP450 Metabolic Axis: Dextromethorphan Phenotyping
In clinical pharmacology, dextromethorphan serves as a highly validated dual-probe drug used to phenotype cytochrome P450 (CYP450) enzyme activity[3][4]. The hepatic biotransformation of DXM diverges into two primary, parallel pathways:
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N-demethylation: Catalyzed predominantly by CYP3A4, converting DXM into ent-3-methoxymorphinan (MEM)[3][4].
-
O-demethylation: Catalyzed by CYP2D6, converting DXM into dextrorphan (DXO)[3][4].
Subsequently, both MEM and DXO undergo further biotransformation via their respective opposing enzymes to form 3-hydroxymorphinan (HYM), which is rapidly glucuronidated and excreted[4]. Because CYP3A4 is responsible for over 90% of MEM formation, the metabolic ratio of DXM to MEM in plasma or urine is a direct, quantifiable biomarker for assessing patient-specific CYP3A4 activity[3][4].
Figure 1: Cytochrome P450-mediated metabolic pathways of Dextromethorphan.
Analytical Characterization Protocols: LC-MS/MS
To accurately phenotype CYP3A4/CYP2D6 activity, researchers must simultaneously quantify DXM, MEM, DXO, and HYM in biological matrices[7]. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard due to its superior sensitivity and structural specificity[7].
Self-Validating Protocol: LC-MS/MS Quantification in Human Plasma
A rigorous bioanalytical workflow must account for the physicochemical properties of the morphinan core to prevent matrix effects and ensure reproducibility.
Step 1: Sample Preparation via Solid-Phase Extraction (SPE)
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Action: Spike 50–500 µL of human plasma with a deuterated internal standard (e.g., 3-Methoxymorphinan-D3)[7][8]. Buffer the sample with 2% ammonium hydroxide before loading it onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge.
-
Causality: Plasma proteins strongly bind morphinan alkaloids. Buffering the sample to a highly basic pH deprotonates the secondary amine (pKa ~ 9.8), ensuring optimal ionic retention on the MCX cartridge[8]. A subsequent wash with 5% methanol rigorously removes endogenous neutral lipids and phospholipids that would otherwise cause severe ion suppression in the mass spectrometer.
Step 2: Chromatographic Separation (UHPLC)
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Action: Inject the reconstituted eluate onto a sub-2 µm C18 reverse-phase column. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[7].
-
Causality: Formic acid acts as an essential modifier, ensuring the morphinan nitrogen remains fully protonated for maximum ionization efficiency in positive electrospray ionization (ESI+) mode. The gradient ensures baseline chromatographic resolution between MEM and DXO, which is critical as they can produce overlapping isotopic interference in the mass analyzer[7].
Step 3: Detection via ESI-MS/MS
-
Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[7].
-
Causality: MRM provides absolute structural specificity. For ent-3-methoxymorphinan, the primary transition monitors the precursor ion [M+H]+ at m/z 258.2 fragmenting to a major product ion (e.g., m/z 199.1) resulting from the cleavage of the amine bridge[7]. This targeted fragmentation allows for a lower limit of quantitation (LLOQ) in the sub-nanomolar range, successfully validating the assay for low-volume pharmacokinetic studies[7][8].
Figure 2: Self-validating LC-MS/MS workflow for ent-3-Methoxymorphinan quantification.
References
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CymitQuimica. "cas 1087-69-0: (9s,13s,14s)-3-methoxymorphinan hydrochloride". CymitQuimica.1
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ChemicalBook. "1087-69-0((9S,13S,14S)-3-METHOXYMORPHINAN HYDROCHLORIDE) Product Description". ChemicalBook.6
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NCATS Inxight Drugs. "Dextromethorphan". National Center for Advancing Translational Sciences. 5
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NCATS Inxight Drugs. "ENT-3-METHOXYMORPHINAN". National Center for Advancing Translational Sciences. 2
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Wikipedia. "Dextromethorphan". Wikimedia Foundation. 3
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BioRxiv. "Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan". Cold Spring Harbor Laboratory. 4
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Ovid. "Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry". Wolters Kluwer. 7
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ResearchGate. "Low‐volume plasma sampling for determination of Dextromethorphan and Dextrorphan in Rat plasma: LC‐MS/MS method and its application in pharmacokinetic study". ResearchGate. 8
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